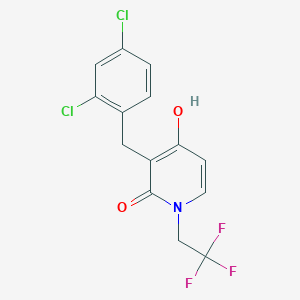

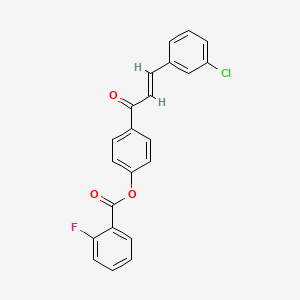

3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

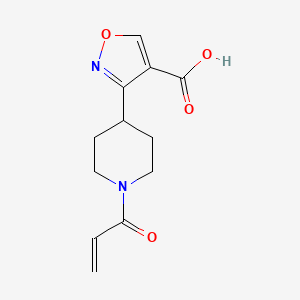

The compound “3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone” appears to be a pyridinone derivative. Pyridinones are a class of compounds that contain a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a carbonyl group (C=O). This particular compound also has a hydroxy group (OH), a trifluoroethyl group (CF3CH2), and a 2,4-dichlorobenzyl group attached to the pyridine ring.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridinone ring, followed by the addition of the various substituents. The exact methods would depend on the specific reactions involved, which could include nucleophilic substitution, electrophilic aromatic substitution, and others.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridinone ring, along with the various substituents. The presence of the dichlorobenzyl and trifluoroethyl groups would likely make the compound quite polar, and the hydroxy group could potentially form hydrogen bonds with other molecules.Chemical Reactions Analysis

As a pyridinone derivative, this compound could potentially undergo a variety of chemical reactions. The hydroxy group could potentially be deprotonated to form a negatively charged oxygen atom, which could then act as a nucleophile in subsequent reactions. The dichlorobenzyl and trifluoroethyl groups could potentially undergo substitution reactions, depending on the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorobenzyl and trifluoroethyl groups would likely make the compound quite polar, which could influence its solubility in various solvents. The hydroxy group could potentially form hydrogen bonds with other molecules, which could influence properties like boiling point and melting point.Applications De Recherche Scientifique

Chemical Structure and Forms

- 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone and its derivatives primarily exist in the quinoid form, with minor contributions from the aromatic zwitterion form. Different substituents at the ring N position, such as in the case of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone, do not significantly affect the geometric structure of these molecules (Xiao et al., 1993).

Synthesis and Structural Studies

- Various 3-hydroxy-2-methyl-4(1H)-pyridinones have been synthesized with different substituents, leading to the study of their physical and structural properties. This research aids in understanding the chemical behavior and potential applications of similar compounds (Nelson et al., 1988).

Applications in Coordination Chemistry

- 1-Aryl-3-hydroxy-2-methyl-4-pyridinones, similar in structure to the subject compound, have been used to prepare tris(1-aryl-3-hydroxy-2-methyl-4-pyridinonato)aluminum(III), -gallium(III), and -indium(III) complexes. These studies are crucial for the development of coordination compounds in various scientific fields (Zhang et al., 1991).

Therapeutic Research

- N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones have been investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's. This indicates the potential of structurally similar compounds in medical research (Scott et al., 2011).

Antimicrobial Properties

- Synthesis of novel chelators based on 1-hydroxy-2(1H)-pyridinone coordinating groups, which are structurally related to 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone, has shown potential in developing biostatic agents against pathogenic bacteria (Workman et al., 2016).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.

Orientations Futures

The study and development of pyridinone derivatives is a active area of research, particularly in the field of medicinal chemistry. This compound, with its unique combination of substituents, could potentially have interesting biological activity and could be a candidate for further study.

Please note that this is a general analysis based on the structure of the compound and the groups it contains. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.

Propriétés

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2F3NO2/c15-9-2-1-8(11(16)6-9)5-10-12(21)3-4-20(13(10)22)7-14(17,18)19/h1-4,6,21H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEGKJOMTTVNJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=C(C=CN(C2=O)CC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2,2,2-trifluoroethyl)-2(1H)-pyridinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2451892.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2451903.png)

![8-(3-Chloro-4-methylphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2451904.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2451905.png)

![N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2451907.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2451913.png)